molecular formula C21H17FN2O2 B2716113 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide CAS No. 896295-44-6

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide

Cat. No.: B2716113
CAS No.: 896295-44-6
M. Wt: 348.377
InChI Key: XTERHDXECDMLAB-UHFFFAOYSA-N
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Description

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide” is a complex organic compound. It contains a fluorophenyl group, a pyrrolidinone group, and a naphthamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrrolidinone and naphthamide rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used . The presence of the fluorophenyl group could make it reactive with certain other compounds.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorophenyl group could affect its solubility and reactivity.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to the query have been synthesized and evaluated for their antibacterial activity. For example, novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids characterized by having a fluorine atom, substituted amino groups, and substituted phenyl groups have shown promising in vitro antibacterial potency and in vivo efficacy (Chu et al., 1986). These findings suggest that compounds with similar structural frameworks might be explored for antibacterial applications.

Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes have been synthesized and studied for their low oxidation potentials and stability as conducting polymers. This research indicates the potential for similar compounds to be used in applications related to conducting materials and electronic devices (Sotzing et al., 1996).

Charge Transport Materials

The substituted positions of fluorine atoms on molecular backbones have been shown to significantly affect the charge transport behavior of naphthalene diimide derivatives. This research suggests potential applications in designing materials for electronic devices, highlighting the importance of structural modifications in tuning material properties (Zhang et al., 2014).

Electroluminescence

Research into 1,8-naphthalimide derivatives for organic light-emitting device (OLED) applications demonstrates the potential use of similar compounds in the development of standard-red light-emitting materials. This could be relevant for applications in display technologies and lighting (Luo et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used . Compounds containing a fluorophenyl group can sometimes be hazardous, causing skin and eye irritation, and respiratory issues.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-17-7-9-19(10-8-17)24-13-18(12-20(24)25)23-21(26)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,18H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTERHDXECDMLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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